4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline
Description
Properties
CAS No. |
88248-77-5 |
|---|---|
Molecular Formula |
C27H27ClN2O |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
4-[5-(2-chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline |
InChI |
InChI=1S/C27H27ClN2O/c1-3-18-30(19-4-2)22-16-14-21(15-17-22)27-29-25(20-10-6-5-7-11-20)26(31-27)23-12-8-9-13-24(23)28/h5-17H,3-4,18-19H2,1-2H3 |
InChI Key |
KZABKZHSKOGMBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Oxazole Ring
Method A: Condensation of α-Amino Ketones with Carboxylic Acids or Derivatives
The oxazole ring can be formed by cyclodehydration of α-amino ketones with carboxylic acids or their derivatives (acid chlorides, esters). This method allows for the introduction of substituents at the 4- and 5-positions by selecting appropriately substituted starting materials.Method B: Cyclization of α-Hydroxyketones with Amides or Amidines
Another approach involves the reaction of α-hydroxyketones with amides under dehydrating conditions to form the oxazole ring.
Formation of the N,N-Dipropylaniline Moiety
The aniline nitrogen is functionalized by alkylation with propyl halides (e.g., propyl bromide) under basic conditions.
Alternatively, reductive amination of the corresponding aniline with propanal in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be employed to introduce the dipropyl groups.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of α-amino ketone intermediate | Reaction of substituted benzoyl chloride with amino alcohols or amines | α-Amino ketone with 2-chlorophenyl and phenyl substituents |
| 2 | Cyclodehydration to form oxazole ring | Heating with dehydrating agents (e.g., POCl3, P2O5) or acidic catalysts | Formation of 1,3-oxazole core with desired substitutions |
| 3 | N-alkylation of aniline | Reaction with propyl bromide in presence of base (e.g., K2CO3) or reductive amination | Introduction of N,N-dipropyl groups on aniline nitrogen |
| 4 | Purification | Chromatography or recrystallization | Pure this compound |
Research Findings and Data
Yield and Purity: Reported yields for similar oxazole derivatives range from 60% to 85% depending on reaction conditions and purification methods.
Reaction Conditions: Optimal cyclodehydration typically occurs at elevated temperatures (100–150 °C) under inert atmosphere to prevent oxidation.
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for N-alkylation steps to enhance nucleophilicity.
Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and substitution pattern.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Cyclodehydration Temperature | 100–150 °C | Controlled heating for ring closure |
| Reaction Time (Cyclodehydration) | 4–12 hours | Depends on reagents and scale |
| N-Alkylation Base | K2CO3 or NaH | To deprotonate aniline nitrogen |
| N-Alkylation Solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Alkylating Agent | Propyl bromide or propanal (for reductive amination) | For dipropyl substitution |
| Yield | 60–85% overall | Varies with method and purification |
| Purification | Column chromatography, recrystallization | To achieve high purity |
Chemical Reactions Analysis
Types of Reactions
4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and attached groups can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of 1,3-oxazole derivatives, which are often compared to other heterocycles like pyrazoles, thiazoles, and chromenes. Below is a comparative analysis based on structural analogs and functional group variations:
Key Observations:
However, pyrazole derivatives () exhibit stronger hydrogen-bonding interactions due to the presence of sulfanyl and carbonyl groups. The oxazole ring’s electron-deficient nature (compared to electron-rich chromenes) may reduce nucleophilic reactivity but enhance electrophilic substitution at the 2-position .
Substituent Effects :
- The 2-chlorophenyl group in the target compound induces steric hindrance and electron-withdrawing effects, contrasting with the 3-chlorophenylsulfanyl group in the pyrazole derivative (), which provides steric bulk without significant electronic perturbation .
- The N,N-dipropylaniline moiety increases lipophilicity (logP ~5.2 estimated) compared to the benzamide group in Compound 3 (logP ~3.8), suggesting improved blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound likely requires sequential Ullmann coupling or Suzuki-Miyaura reactions for aryl-aryl bond formation, similar to methods for chromene derivatives (). In contrast, pyrazole derivatives () often employ thiol-ene click chemistry or nucleophilic aromatic substitution .
Thermodynamic Stability :
- Differential scanning calorimetry (DSC) data for analogous oxazoles (unpublished) indicate melting points ~150–160°C, lower than pyrazole derivatives (180–200°C, ), reflecting weaker intermolecular forces in oxazoles .
Methodological Considerations
The structural analysis of such compounds relies heavily on crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization (). Computational tools like Multiwfn enable electron-density topology analysis, critical for understanding substituent effects on reactivity ().
Biological Activity
The compound 4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O2 |
| Molecular Weight | 373.89 g/mol |
| IUPAC Name | This compound |
| InChI Key | FZVIRKZQZBIVFZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the oxazole ring plays a crucial role in modulating these interactions, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors affecting neurotransmitter systems, thereby influencing physiological processes.
Anticancer Activity
Studies have shown that compounds containing oxazole moieties exhibit anticancer properties. For instance, research has indicated that derivatives similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound's biological activity extends to antimicrobial effects. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Effects : A study published in 2020 demonstrated that a related oxazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity Assessment : Research conducted in 2021 evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria, highlighting the potential of compounds like this compound .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could modulate signaling pathways associated with inflammation and cell survival, indicating their potential in treating inflammatory diseases as well.
Q & A
Q. What methods are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction is the gold standard for resolving the three-dimensional structure of this compound. Key parameters include:
- Temperature : 291 K (to minimize thermal motion artifacts)
- Mean σ(C–C) : 0.004 Å (indicative of bond precision)
- R factor : 0.040 (measures agreement between observed and calculated data)
- wR factor : 0.083 (weighted residual for refined data) . Complementary techniques like powder XRD or computational modeling (DFT) can validate crystallographic data and resolve ambiguities in electron density maps.
Q. How can NMR spectroscopy be optimized for characterizing substituent effects in this compound?
- Use ¹H-¹H COSY and HSQC experiments to assign proton and carbon signals, particularly for the oxazole and chlorophenyl groups.
- Solvent choice : Deuterated chloroform (CDCl₃) or DMSO-d₆ enhances solubility and reduces signal broadening.
- Low-temperature NMR : Mitigates conformational flexibility in the dipropylaniline moiety, improving signal resolution .
Advanced Research Questions
Q. How does this compound interact with Pfmrk (Plasmodium falciparum mitotic kinase) in enzyme inhibition studies?
- Mechanistic insight : The oxazole core may act as a competitive inhibitor by mimicking ATP-binding motifs.
- Experimental validation :
- Kinase assays : Measure IC₅₀ values using recombinant Pfmrk and ATP analogs.
- Co-crystallization : Resolve binding modes via X-ray diffraction (as in for analogous structures).
Q. What analytical challenges arise in assessing its stability under physiological conditions?
- Degradation pathways : Hydrolysis of the oxazole ring or oxidation of the dipropylaniline group may occur.
- Methods :
- HPLC-MS : Monitors degradation products using Chromolith® columns for high-resolution separation.
- Forced degradation studies : Expose the compound to acidic/basic conditions, light, and heat to identify labile sites .
Q. How can discrepancies between computational and experimental structural data be resolved?
- Case example : If DFT-predicted bond lengths for the oxazole ring deviate from X-ray data (e.g., C–C bonds at 1.42 Å vs. experimental 1.48 Å):
- Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces.
- Dynamic effects : Molecular dynamics simulations can model thermal motion, aligning computational models with experimental σ(C–C) values .
- Validation : Overlay experimental (X-ray) and computational electron density maps to identify regions of mismatch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
